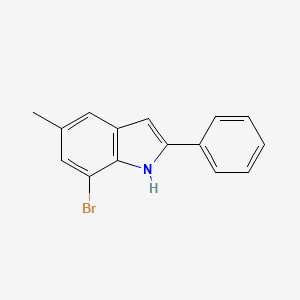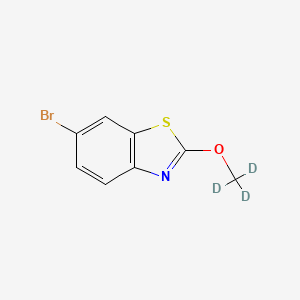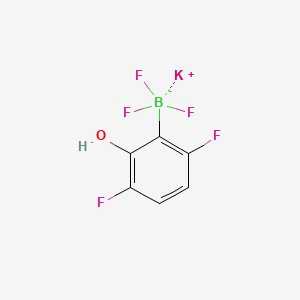
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is a specialized organoboron compound known for its stability and reactivity in various chemical processes. This compound is particularly significant in the field of organic synthesis, especially in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 3,6-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
On an industrial scale, the production of potassium trifluoroborates, including this compound, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Aryl or Vinyl Halides: Reactants in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-thiophenetrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of fluorine atoms, which can enhance the reactivity and stability of the compound. The hydroxyl group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H3BF5KO |
|---|---|
Poids moléculaire |
235.99 g/mol |
Nom IUPAC |
potassium;(3,6-difluoro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-3-1-2-4(9)6(13)5(3)7(10,11)12;/h1-2,13H;/q-1;+1 |
Clé InChI |
LMQDUWQOLSBHMF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1O)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)


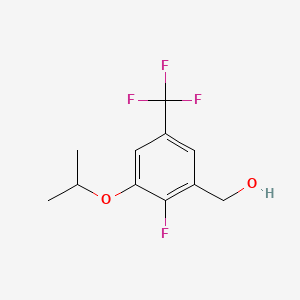

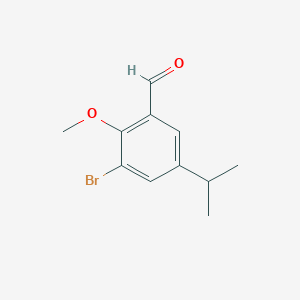

![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
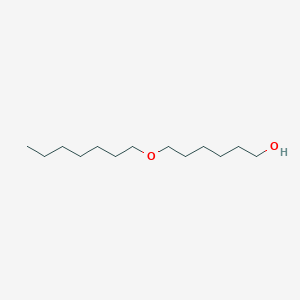
![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
